Cefazolin

MSSA bacteremia nephrotoxicity acute kidney injury

Cefazolin (CAS 25953-19-9; 27164-46-1) is a first-generation cephalosporin antibiotic characterized by a prolonged serum half-life (approximately 1.8 hours) relative to other cephalosporins in its class and high protein binding (approximately 81–86%). It demonstrates bactericidal activity primarily against Gram-positive organisms, including methicillin-susceptible Staphylococcus aureus (MSSA), and select Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.

Molecular Formula C14H14N8O4S3
Molecular Weight 454.5 g/mol
CAS No. 25953-19-9; 27164-46-1
Cat. No. B15561004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazolin
CAS25953-19-9; 27164-46-1
Molecular FormulaC14H14N8O4S3
Molecular Weight454.5 g/mol
Structural Identifiers
InChIInChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1
InChIKeyMLYYVTUWGNIJIB-BXKDBHETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/
Easily sol in DMF, pyridine;  sol in aq acetone, aq dioxane, aq ethanol;  slightly sol in methanol. Practically insol in chloroform, benzene, ether.
4.87e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefazolin CAS 25953-19-9 for Clinical Research and Industrial Procurement: A Comparator-Based Evidence Review


Cefazolin (CAS 25953-19-9; 27164-46-1) is a first-generation cephalosporin antibiotic characterized by a prolonged serum half-life (approximately 1.8 hours) relative to other cephalosporins in its class and high protein binding (approximately 81–86%) [1]. It demonstrates bactericidal activity primarily against Gram-positive organisms, including methicillin-susceptible Staphylococcus aureus (MSSA), and select Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae [2]. Due to its favorable pharmacokinetic profile and established safety record, cefazolin is widely utilized as a first-line agent for surgical antimicrobial prophylaxis and as a definitive therapeutic option for MSSA bacteremia [1].

Why Cefazolin Cannot Be Simply Substituted with Other First-Generation Cephalosporins or Anti-Staphylococcal Penicillins


Despite sharing a β-lactam core structure and similar antimicrobial spectra with other first-generation cephalosporins (e.g., cephalothin, cephalexin) and anti-staphylococcal penicillins (e.g., nafcillin, oxacillin), cefazolin exhibits distinct pharmacokinetic and safety profiles that preclude generic therapeutic interchange [1]. Cefazolin's longer serum half-life (approximately 1.8 hours versus 0.5–1.1 hours for cephalothin and cephaloridine) and higher sustained serum concentrations enable less frequent dosing regimens and more reliable attainment of pharmacodynamic targets in prophylaxis settings [2]. Furthermore, unlike anti-staphylococcal penicillins, cefazolin is associated with a significantly lower incidence of nephrotoxicity and hepatotoxicity, as demonstrated in multiple comparative clinical studies and meta-analyses [3]. These quantifiable differences in pharmacokinetic parameters and adverse event profiles establish cefazolin as a therapeutically distinct entity requiring explicit consideration in procurement and formulary selection decisions.

Cefazolin Product-Specific Quantitative Differentiation Evidence Guide


Reduced Nephrotoxicity in MSSA Bacteremia: Direct Comparison of Cefazolin Versus Nafcillin

In a retrospective cohort study comparing cefazolin (n=68) with nafcillin (n=82) for the treatment of methicillin-susceptible Staphylococcus aureus (MSSA) bloodstream infections, the incidence of acute kidney injury (AKI) was significantly lower in the cefazolin arm [1]. This finding is corroborated by a separate single-center retrospective study of 130 patients, which reported a substantially higher incidence of nephrotoxicity with nafcillin compared with cefazolin [2].

MSSA bacteremia nephrotoxicity acute kidney injury comparative safety

Superior Serum Half-Life Enables Less Frequent Dosing: Pharmacokinetic Comparison of Cefazolin Versus Cephalothin and Cephaloridine

A foundational pharmacokinetic study in healthy adult male volunteers directly compared cefazolin with four other cephalosporins, revealing a substantially longer serum half-life and higher sustained serum concentrations for cefazolin [1]. The study demonstrated that cefazolin's prolonged elimination half-life enables less frequent dosing schedules while maintaining therapeutic drug levels.

pharmacokinetics serum half-life dosing interval cephalosporin comparison

Higher and More Sustained Serum Concentrations: Cefazolin Achieves Four-Fold Higher Levels Than Cephalothin

In the same pharmacokinetic study comparing cefazolin with other cephalosporins, cefazolin achieved markedly higher peak serum concentrations and sustained therapeutic levels for a significantly longer duration than cephalothin [1]. This differential is driven by cefazolin's lower renal clearance rate compared with other first-generation cephalosporins.

serum concentration pharmacokinetics peak drug levels cephalosporin comparison

Non-Inferior Clinical Efficacy with Superior Safety: Cefazolin Versus Anti-Staphylococcal Penicillins in MSSA Bacteremia Meta-Analysis

A comprehensive systematic review and meta-analysis of 30 observational studies comprising 3,869 cefazolin-treated patients and 11,644 patients treated with anti-staphylococcal penicillins (ASPs) evaluated comparative outcomes in MSSA bacteremia [1]. Cefazolin met the pre-specified non-inferiority margin for 30-day all-cause mortality and demonstrated a favorable safety profile across multiple adverse event categories.

MSSA bacteremia meta-analysis comparative efficacy mortality adverse events

Superior Efficacy Compared to Ceftriaxone in MSSA Bacteremia Definitive Therapy

A multicenter retrospective cohort study compared post-treatment outcomes among patients receiving definitive outpatient therapy for MSSA bacteremia with ceftriaxone versus cefazolin or anti-staphylococcal penicillins [1]. The study identified a significantly higher risk of treatment failure in patients treated with ceftriaxone compared with those receiving cefazolin or ASPs.

MSSA bacteremia ceftriaxone comparative efficacy treatment failure outpatient therapy

Reliable Pharmacodynamic Target Attainment in Surgical Prophylaxis: Cefazolin Achieves 100% fT>MIC for MSSA

A population pharmacokinetic study of cefazolin in patients undergoing transcatheter aortic valve implantation (TAVI) evaluated pharmacodynamic target attainment using Monte Carlo simulation [1]. The study assessed the probability of target attainment (PTA) and fractional target attainment (FTA) against common pathogens encountered in surgical site infections.

surgical prophylaxis pharmacodynamics target attainment MSSA population PK

Cefazolin Evidence-Based Research and Industrial Application Scenarios


First-Line Definitive Therapy for MSSA Bacteremia with Reduced Nephrotoxicity Risk

For clinical microbiology laboratories, infectious disease research groups, and hospital pharmacy and therapeutics committees evaluating antibiotic formulary options: Cefazolin is indicated as first-line definitive therapy for MSSA bacteremia based on meta-analysis data demonstrating non-inferior 30-day all-cause mortality (OR 0.73; 95% CI 0.62–0.85) compared with anti-staphylococcal penicillins, with a substantially lower incidence of nephrotoxicity [1]. Direct comparative studies demonstrate nephrotoxicity rates of 2% for cefazolin versus 25% for nafcillin (p < 0.001) [2]. This safety advantage is particularly relevant in patients with baseline renal impairment or those requiring prolonged courses of therapy.

Preferred Agent for Surgical Antimicrobial Prophylaxis Requiring Extended Dosing Intervals

For anesthesiology research, surgical quality improvement programs, and procurement of perioperative antibiotics: Cefazolin's prolonged serum half-life (1.8 hours versus 0.5 hours for cephalothin) enables 8-hour redosing intervals rather than 4–6 hour intervals required for other first-generation cephalosporins [3]. Population PK/PD modeling confirms that a 2 g cefazolin dose achieves 100% fractional target attainment for MSSA across procedure durations up to 2 hours, supporting its use as the guideline-recommended prophylactic agent in clean and clean-contaminated surgeries [4].

Outpatient Parenteral Antimicrobial Therapy (OPAT) for MSSA Infections Requiring Once-Daily or Twice-Daily Administration

For OPAT program directors and home infusion pharmacy procurement: Cefazolin's favorable pharmacokinetic profile supports less frequent dosing (every 8 hours or continuous infusion of 8–10 g daily) compared with anti-staphylococcal penicillins that require every 4–6 hour administration [5]. Retrospective cohort data demonstrate that cefazolin is superior to ceftriaxone for outpatient definitive therapy of MSSA bacteremia, with ceftriaxone associated with a 2.66-fold increased risk of 90-day treatment failure (HR 2.66, 95% CI 1.15–6.12, p=0.022) [6].

Pharmaceutical Quality Control and Reference Standard for Cephalosporin Analytical Method Development

For analytical chemistry laboratories and pharmaceutical quality control units: Cefazolin's distinct physicochemical properties—including high protein binding (81–86%) and characteristic UV absorption spectrum—make it suitable as a reference standard for HPLC method development and validation of cephalosporin assays [3]. Its well-characterized stability profile and defined degradation pathways support its use in forced degradation studies and impurity profiling for generic cephalosporin manufacturing.

Quote Request

Request a Quote for Cefazolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.